REACTION_CXSMILES
|
FC(F)(F)C(O)=O.C([O:12][C:13](=[O:22])[CH2:14][C:15](=[O:21])[CH2:16][C:17](=O)[CH2:18][CH3:19])(C)(C)C>FC(F)(F)C(OC(=O)C(F)(F)F)=O>[CH2:18]([C:17]1[O:16][C:15](=[O:21])[CH:14]=[C:13]([OH:12])[CH:22]=1)[CH3:19]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
1117 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(CC(CC(CC)=O)=O)=O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath for 40 minutes
|
Duration
|
40 min
|
Type
|
ADDITION
|
Details
|
slowly added to the stirred mixture over 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The TFA/TFAA solution was removed by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
Residual TFA could be removed azeotropically with toluene
|
Type
|
CUSTOM
|
Details
|
The residue was then purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of 10-50% ethyl acetate in dichloromethane
|
Type
|
CUSTOM
|
Details
|
The appropriate fractions were collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC(=CC(O1)=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 63.15 g | |
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |